Cas no 1234616-07-9 (Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate)
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
- Methyl 3-bromo-imidazo-[1,2-b]pyridazine-6-carboxylate
- EN300-7415573
- Imidazo[1,2-b]pyridazine-6-carboxylic acid, 3-bromo-, methyl ester
- METHYL 3-BROMO-IMIDAZO[1,2-B]PYRIDAZINE-6-CARBOXYLATE
- SCHEMBL14881570
- GTMUMEVVAXZMNO-UHFFFAOYSA-N
- SY098220
- CS-0049104
- P12080
- 1234616-07-9
- MFCD17016077
- DB-209251
- AKOS025290824
- Methyl3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
- AS-51189
- PB25625
- methyl 3-bromoimidazo(1,2-b)pyridazine-6-carboxylate
- 886-824-9
- JZB61607
-
- MDL: MFCD17016077
- Inchi: 1S/C8H6BrN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3
- InChI Key: GTMUMEVVAXZMNO-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC(C(=O)OC)=NN21
Computed Properties
- Exact Mass: 254.96434g/mol
- Monoisotopic Mass: 254.96434g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Density: 1.82±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.72 g/l) (25 º C),
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41026-1g |
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 97% | 1g |
4365.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M172791-1g |
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 97% | 1g |
¥3489.90 | 2023-09-01 | |
| Alichem | A029193291-1g |
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 95% | 1g |
$573.34 | 2023-09-03 | |
| Alichem | A029193291-5g |
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 95% | 5g |
$1610.58 | 2023-09-03 | |
| Matrix Scientific | 122567-1g |
Methyl 3-bromo-imidazo-[1,2-b]pyridazine-6-carboxylate, 90+% |
1234616-07-9 | 90+% | 1g |
$941.00 | 2023-09-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB08336-10g |
methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 97% | 10g |
$1825 | 2023-09-07 | |
| Chemenu | CM106142-1g |
methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 95+% | 1g |
$891 | 2021-08-06 | |
| TRC | M296733-10mg |
Methyl 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M296733-50mg |
Methyl 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M296733-100mg |
Methyl 3-Bromoimidazo[1,2-b]pyridazine-6-carboxylate |
1234616-07-9 | 100mg |
$ 210.00 | 2022-06-04 |
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate Suppliers
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Additional information on Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS No. 1234616-07-9): A Versatile Building Block in Medicinal Chemistry
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS No. 1234616-07-9) is an important heterocyclic compound that has gained significant attention in pharmaceutical research and organic synthesis. This brominated imidazopyridazine derivative serves as a valuable intermediate for the development of various biologically active molecules, particularly in the field of drug discovery.
The compound belongs to the class of imidazo[1,2-b]pyridazine carboxylates, which are known for their diverse pharmacological properties. With the increasing demand for novel heterocyclic scaffolds in medicinal chemistry, Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate has emerged as a key building block for the synthesis of potential therapeutic agents targeting various diseases.
Recent studies have highlighted the importance of imidazopyridazine derivatives in drug development, particularly in the areas of kinase inhibition and central nervous system (CNS) disorders. The presence of both bromine and ester functional groups in Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate makes it an excellent candidate for further chemical modifications through cross-coupling reactions and nucleophilic substitutions.
In the context of current pharmaceutical trends, researchers are particularly interested in exploring the potential of imidazo[1,2-b]pyridazine-based compounds for developing new treatments for neurological conditions and inflammatory diseases. The structural features of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate allow for the creation of diverse molecular architectures that can interact with specific biological targets.
The synthetic utility of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate extends beyond medicinal chemistry. It has found applications in materials science, particularly in the development of organic electronic materials and fluorescent probes. The brominated imidazopyridazine core can serve as a precursor for various conjugated systems with interesting photophysical properties.
From a commercial perspective, the demand for high-quality imidazo[1,2-b]pyridazine derivatives like Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate has been steadily increasing. Pharmaceutical companies and research institutions are actively seeking reliable suppliers of this compound for their drug discovery programs. The CAS No. 1234616-07-9 has become an important identifier in chemical databases and procurement systems.
Quality control is crucial when working with Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, as impurities can significantly affect its performance in subsequent reactions. Advanced analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to ensure the purity and identity of this compound. Proper storage conditions, typically under inert atmosphere at low temperatures, are recommended to maintain its stability.
The future prospects for imidazo[1,2-b]pyridazine chemistry appear promising, with Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate playing a central role in this development. As researchers continue to explore new therapeutic avenues and material applications, the importance of this versatile building block is expected to grow further in the coming years.
For synthetic chemists and pharmaceutical researchers, understanding the reactivity patterns of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is essential. The compound's bromine atom is particularly reactive in palladium-catalyzed cross-coupling reactions, while the ester group can be transformed into various other functional groups through standard organic transformations.
In conclusion, Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS No. 1234616-07-9) represents an important tool in modern chemical research. Its unique structural features and versatile reactivity make it invaluable for the development of new pharmaceuticals and functional materials. As the scientific community continues to explore the potential of imidazo[1,2-b]pyridazine derivatives, this compound will undoubtedly remain at the forefront of innovative research in heterocyclic chemistry.
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